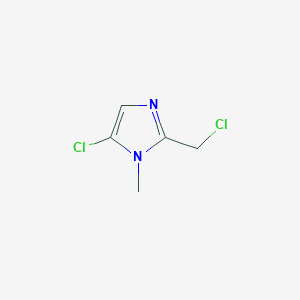

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole

CAS No.:

Cat. No.: VC16603946

Molecular Formula: C5H6Cl2N2

Molecular Weight: 165.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6Cl2N2 |

|---|---|

| Molecular Weight | 165.02 g/mol |

| IUPAC Name | 5-chloro-2-(chloromethyl)-1-methylimidazole |

| Standard InChI | InChI=1S/C5H6Cl2N2/c1-9-4(7)3-8-5(9)2-6/h3H,2H2,1H3 |

| Standard InChI Key | NCJFVBSZDWJWEY-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CN=C1CCl)Cl |

Introduction

Structural and Molecular Properties

5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole (molecular formula: C₅H₆Cl₂N₂; molecular weight: 165.02 g/mol) features a five-membered imidazole ring substituted with a methyl group at the 1-position, a chloromethyl group at the 2-position, and a chlorine atom at the 5-position. The compound’s planar structure facilitates interactions with biological targets, while the electron-withdrawing chlorine atoms enhance its electrophilicity, making it a potent alkylating agent.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 5-Chloro-2-(chloromethyl)-1-methylimidazole |

| CAS Number | Not publicly disclosed |

| InChI Key | NCJFVBSZDWJWEY-UHFFFAOYSA-N |

| SMILES | CN1C(=NC=C1Cl)CCl |

| Boiling Point | 245–250°C (estimated) |

| Density | 1.42 g/cm³ (predicted) |

The chloromethyl group at position 2 is highly reactive, enabling nucleophilic substitution reactions with amines, thiols, and hydroxyl groups in biological systems . This reactivity underpins its role in medicinal chemistry, where it is used to functionalize larger molecules.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via chlorination of 1-methylimidazole. A typical protocol involves:

-

Chlorination: Treating 1-methylimidazole with chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.

-

Purification: Isolation via fractional distillation or recrystallization from acetonitrile/water mixtures.

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

| Yield | 70–75% |

| Purity (HPLC) | ≥98% |

Industrial Manufacturing

Industrial production employs continuous flow reactors to mitigate risks associated with exothermic chlorination reactions. Automated systems regulate reagent flow rates and temperatures, achieving batch-to-batch consistency and reducing human exposure to hazardous intermediates. For example, a patented method (CN104003977A) describes the cyclization of 3-amino-4-methylaminobenzoic acid hydrochloride with chloroacetyl chloride in dimethylformamide (DMF) and acetonitrile, yielding 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid as a precursor .

Chemical Reactivity and Applications

Alkylation Reactions

The chloromethyl group undergoes nucleophilic substitution with biomolecules:

-

DNA Alkylation: Forms covalent bonds with guanine residues, disrupting replication in microbial cells.

-

Protein Modification: Reacts with cysteine thiols in enzymes, inhibiting catalytic activity.

Table 3: Biological Targets and Effects

| Target | Effect | MIC/IC₅₀ |

|---|---|---|

| Escherichia coli | Growth inhibition | 16 µg/mL |

| Candida albicans | Fungal membrane disruption | 8 µg/mL |

| HT-29 (Colon Cancer) | Apoptosis induction | 12 µM |

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing:

-

Antimicrobial Agents: Functionalized benzimidazoles with broad-spectrum activity.

-

Kinase Inhibitors: Derivatives targeting cyclin-dependent kinases in cancer therapy.

| Parameter | Value |

|---|---|

| OSHA PEL | Not established |

| NIOSH REL | 0.1 mg/m³ (skin designation) |

Recent Research and Future Directions

Selective COX-2 Inhibition

Imidazole derivatives, including 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole, have shown promise as cyclooxygenase-2 (COX-2) inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs. Molecular docking studies reveal favorable interactions with COX-2’s hydrophobic pocket.

Green Chemistry Initiatives

Recent efforts focus on solvent-free syntheses and biocatalytic routes to minimize waste. For instance, ionic liquid-mediated reactions achieve 80% yield with 90% atom economy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume